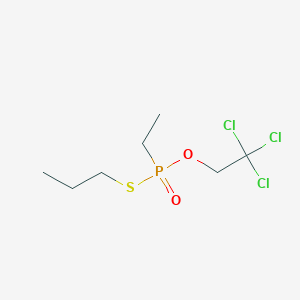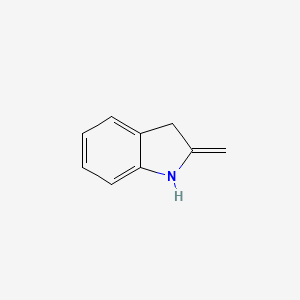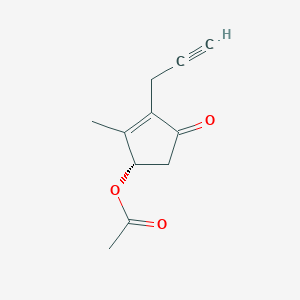
(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate is an organic compound with a complex structure that includes a cyclopentene ring, a methyl group, a propynyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methyl and Propynyl Groups: The methyl and propynyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Oxidation to Form the Ketone:
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester using acetic anhydride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or CrO3 in acidic conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of (1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl propionate: Similar structure but with a propionate ester instead of an acetate ester.
(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl butyrate: Similar structure but with a butyrate ester.
Uniqueness
(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetate ester group, in particular, can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
90428-87-8 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C11H12O3/c1-4-5-9-7(2)11(6-10(9)13)14-8(3)12/h1,11H,5-6H2,2-3H3/t11-/m0/s1 |
InChI 键 |
VNJOYCDHXKDFAJ-NSHDSACASA-N |
手性 SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)C)CC#C |
规范 SMILES |
CC1=C(C(=O)CC1OC(=O)C)CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


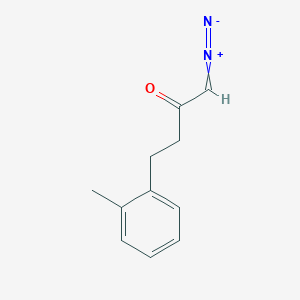
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
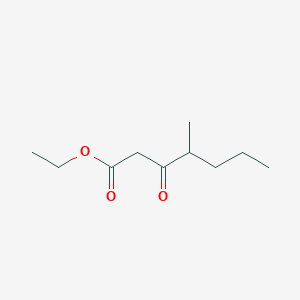
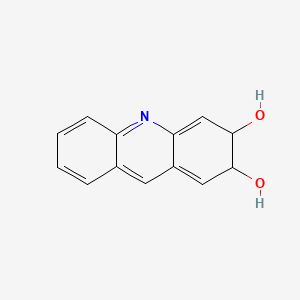
methanone](/img/structure/B14369681.png)
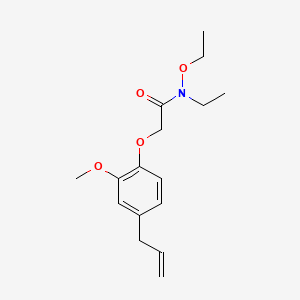
![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)
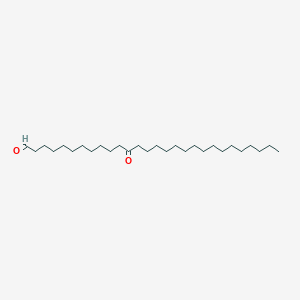
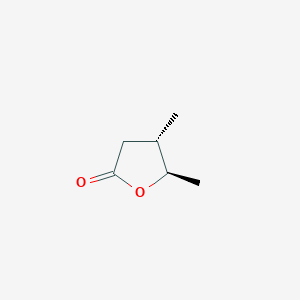
![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
